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Compound of Interest

Compound Name: 4-Methoxybenzoyl chloride

Cat. No.: B033012 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-
methoxybenzoyl chloride (p-anisoyl chloride), a key intermediate in the synthesis of various

fine chemicals and pharmaceutical agents.[1][2] This document is intended for researchers,

scientists, and professionals in drug development and analytical chemistry, offering detailed

spectral analysis and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. For 4-methoxybenzoyl chloride, both ¹H and ¹³C NMR spectra provide

characteristic signals that confirm its molecular structure.

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-methoxybenzoyl chloride is characterized by signals in the

aromatic and methoxy regions. The data presented below was typically acquired in a

deuterated chloroform (CDCl₃) solvent.[3]
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

~8.03 Doublet 2H
Ar-H (ortho to -

COCl)
~9.0

~6.98 Doublet 2H
Ar-H (ortho to -

OCH₃)
~9.0

~3.89 Singlet 3H -OCH₃ N/A

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon

atom.

Chemical Shift (δ) ppm Assignment

~167.5 C=O (acid chloride)

~164.8 Ar-C (para to -COCl, attached to -OCH₃)

~132.5 Ar-C (ortho to -COCl)

~125.0 Ar-C (ipso, attached to -COCl)

~114.3 Ar-C (ortho to -OCH₃)

~56.0 -OCH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-methoxybenzoyl chloride shows characteristic absorption bands for the

carbonyl group of the acid chloride and the aromatic ether. The data is often acquired using

Attenuated Total Reflectance (ATR) FTIR spectroscopy.[4]
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Wavenumber (cm⁻¹) Intensity Assignment

~1770 Strong C=O stretch (acid chloride)

~1600 Strong C=C stretch (aromatic ring)

~1260 Strong C-O-C stretch (asymmetric)

~1170 Strong C-O-C stretch (symmetric)

~850 Strong
C-H bend (para-disubstituted

aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-methoxybenzoyl chloride, Electron Ionization (EI) is a common method

used, often coupled with Gas Chromatography (GC-MS).[5]

m/z Relative Intensity Assignment

170/172 High
[M]⁺, Molecular ion (presence

of ³⁵Cl and ³⁷Cl isotopes)

135 Very High (Base Peak)
[M-Cl]⁺, 4-methoxybenzoyl

cation

107 Moderate
[M-Cl-CO]⁺, 4-methoxyphenyl

cation

77 Moderate [C₆H₅]⁺, Phenyl cation

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Sample Preparation: A sample of 4-methoxybenzoyl chloride (5-20 mg for ¹H NMR, 20-50 mg

for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated
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chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The

solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol: A standard ¹H NMR experiment is performed on a 400 MHz or

higher field spectrometer. Key acquisition parameters include a 30° pulse angle, a relaxation

delay of at least 5 times the longest T1 (typically 1-2 seconds for protons), and a sufficient

number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for quantitative analysis).

[6]

¹³C NMR Spectroscopy Protocol: A proton-decoupled ¹³C NMR spectrum is acquired. To obtain

quantitative data, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect

(NOE), and a long relaxation delay (at least 5 times the longest T1 of the carbons) is employed.

[7]

FTIR-ATR Spectroscopy
Sample Preparation: A small drop of liquid 4-methoxybenzoyl chloride is placed directly onto

the clean crystal (e.g., diamond or ZnSe) of the ATR accessory.

FTIR-ATR Protocol: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and

automatically subtracted from the sample spectrum. Typically, 32 or 64 scans are co-added to

improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 4-methoxybenzoyl chloride is prepared in a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC-MS Protocol: The analysis is performed on a GC-MS system equipped with a capillary

column (e.g., HP-5MS). A typical temperature program starts at a low temperature (e.g., 50 °C),

holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C). The mass

spectrometer is operated in Electron Ionization (EI) mode with an ionization energy of 70 eV.[8]

[9] The mass range scanned is typically from m/z 40 to 400.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-methoxybenzoyl chloride.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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